molecular formula C16H30N2O2 B10962119 N-{[1,3,3-trimethyl-5-(propanoylamino)cyclohexyl]methyl}propanamide

N-{[1,3,3-trimethyl-5-(propanoylamino)cyclohexyl]methyl}propanamide

Cat. No.: B10962119
M. Wt: 282.42 g/mol
InChI Key: IJUHYHSLALHRIK-UHFFFAOYSA-N
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Description

N-{[1,3,3-TRIMETHYL-5-(PROPIONYLAMINO)CYCLOHEXYL]METHYL}PROPANAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl ring substituted with propionylamino and propanamide groups

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

N-[[1,3,3-trimethyl-5-(propanoylamino)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C16H30N2O2/c1-6-13(19)17-11-16(5)9-12(18-14(20)7-2)8-15(3,4)10-16/h12H,6-11H2,1-5H3,(H,17,19)(H,18,20)

InChI Key

IJUHYHSLALHRIK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,3,3-TRIMETHYL-5-(PROPIONYLAMINO)CYCLOHEXYL]METHYL}PROPANAMIDE typically involves multiple steps. One common approach is the reaction of 1,3,3-trimethylcyclohexylamine with propionyl chloride to form the propionylamino derivative. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1,3,3-TRIMETHYL-5-(PROPIONYLAMINO)CYCLOHEXYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-{[1,3,3-TRIMETHYL-5-(PROPIONYLAMINO)CYCLOHEXYL]METHYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1,3,3-TRIMETHYL-5-(PROPIONYLAMINO)CYCLOHEXYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with similar functional groups but lacking the cyclohexyl ring.

    N-Methylpropanamide: Similar structure but with a methyl group instead of the cyclohexyl ring.

    Cyclohexylamine derivatives: Compounds with similar cyclohexyl structures but different substituents.

Uniqueness

N-{[1,3,3-TRIMETHYL-5-(PROPIONYLAMINO)CYCLOHEXYL]METHYL}PROPANAMIDE is unique due to its specific combination of functional groups and the presence of the cyclohexyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

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